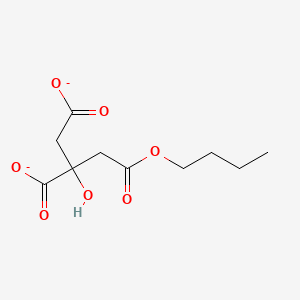

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate

Description

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is a diester derivative of 2-hydroxybutanedioic acid (malic acid), featuring a butoxy ester group and a hydroxyl substituent. Its structure combines polar carboxylate and hydroxyl groups with hydrophobic butoxy chains, making it relevant in applications requiring controlled solubility, such as pharmaceuticals or specialty polymers.

Properties

IUPAC Name |

2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZWTIVCCRAAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O7-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726937 | |

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118068-28-3 | |

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves the esterification of butanedioic acid with 2-butoxy-2-oxoethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Butanedioic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate finds applications in several fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions can modulate enzymatic activity, alter biochemical pathways, and affect cellular processes .

Comparison with Similar Compounds

Cyclopentanone Derivatives (trans-2c and cis-2c)

Key Data from :

- trans-2c and cis-2c are cyclopentanone-based esters with butoxycarbonyl groups.

- Molecular Formula : C₂₁H₃₂O₆ (trans-2c/cis-2c) vs. inferred C₁₁H₁₆O₈ for the target compound.

- Functional Groups : Both contain ester and ketone groups, whereas the target compound has hydroxyl and carboxylate groups.

- Physical Properties: Rf in PE: 0.40 (trans-2c) and 0.35 (cis-2c), suggesting moderate polarity. The target compound’s hydroxyl group may lower its Rf compared to non-hydroxylated analogs.

- Spectral Data :

Applications: Cyclopentanone derivatives are used as intermediates in drug synthesis (e.g., anti-inflammatory agents), while the target compound’s hydroxyl group may enhance biocompatibility for biomedical applications.

Diethyl 2-Hydroxybutanedioate (Malic Acid Ester)

Key Data from :

- Molecular Formula : C₈H₁₂O₆ vs. C₁₁H₁₆O₈ (target).

- Functional Groups : Ethoxy esters and hydroxyl groups.

- Physical Properties :

- Higher water solubility than the target due to shorter ethoxy chains.

- Spectral Data :

Applications : Used in food additives (flavor enhancers) and cosmetics. The target’s butoxy chain may improve lipid solubility for topical formulations.

2-Butoxy-2-oxoethyl 4-Oxopentanoate

Key Data from :

- Molecular Formula : C₁₄H₂₄O₅ vs. C₁₁H₁₆O₈ (target).

- Functional Groups : Ester and ketone groups (vs. hydroxyl/carboxylate in the target).

- Physical Properties: Lower polarity (higher Rf in nonpolar solvents) due to the absence of hydroxyl groups.

- Spectral Data :

Applications: Likely used as a plasticizer or solvent. The target’s hydroxyl group could reduce environmental persistence compared to non-hydroxylated esters .

Metabolite: 2-{2-[(5-Formylfuran-2-yl)methoxy]-2-oxoethyl}-2-hydroxybutanedioic Acid

Key Data from :

- Molecular Formula : C₁₂H₁₂O₉ (inferred) vs. C₁₁H₁₆O₈ (target).

- Functional Groups : Formylfuran, ester, hydroxyl, and carboxylate.

- Spectral Data :

Applications: Potential use in bioactive molecule synthesis due to its reactive aldehyde group.

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Rf (PE) | Key NMR Signals (δ) | Applications |

|---|---|---|---|---|---|

| 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | C₁₁H₁₆O₈ | Ester, hydroxyl, carboxylate | ~0.35* | 4.10–4.22 (m, butoxy) | Pharmaceuticals, biodegradable polymers |

| Diethyl 2-hydroxybutanedioate | C₈H₁₂O₆ | Ester, hydroxyl | 0.50 | 1.25 (t, ethoxy) | Food additives, cosmetics |

| trans-2c (cyclopentanone derivative) | C₂₁H₃₂O₆ | Ester, ketone | 0.40 | 4.10–4.22 (m, butoxy) | Drug intermediates |

| 2-Butoxy-2-oxoethyl 4-oxopentanoate | C₁₄H₂₄O₅ | Ester, ketone | 0.60 | 2.10–2.50 (m, ketone protons) | Plasticizers, solvents |

| Metabolite (formylfuran derivative) | C₁₂H₁₂O₉ | Ester, hydroxyl, aldehyde, furan | N/A | 7.0–8.0 (aromatic protons) | Bioactive synthesis |

*Inferred based on hydroxyl group’s polarity .

Key Research Findings

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., trans-2c), enhancing water solubility for biomedical uses .

- Synthetic Utility : Butoxy esters provide steric hindrance, slowing hydrolysis rates compared to ethoxy analogs, making the target compound suitable for sustained-release formulations .

- Environmental Impact: Butoxy esters without hydroxyl groups (e.g., 2-butoxy-2-oxoethyl 4-oxopentanoate) may persist in the environment, whereas the target’s hydroxyl group could promote biodegradation .

Biological Activity

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate, also known by its CAS number 118068-28-3, is a compound primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly sitagliptin, a medication used to treat type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of sitagliptin. The compound acts through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, the compound enhances incretin levels, thereby stimulating insulin secretion and improving glucose metabolism.

Biochemical Pathways

- DPP-4 Inhibition : The compound binds to the active site of DPP-4, preventing the breakdown of incretin hormones.

- Insulin Secretion : Increased levels of incretin hormones lead to enhanced insulin secretion from pancreatic beta cells.

- Glucose Uptake : The compound promotes glucose uptake in peripheral tissues, contributing to lower blood glucose levels.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its transformation during the synthesis of sitagliptin. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Widely distributed in tissues |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal |

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : Modulates pathways involved in glucose homeostasis.

- Insulin Sensitivity : Improves insulin sensitivity in various tissues.

Case Studies and Research Findings

-

Animal Studies : In rodent models, administration of the compound at low doses significantly improved glucose tolerance without adverse effects. Higher doses exhibited diminishing returns on efficacy and potential toxicity.

- Study Reference : A study demonstrated that low-dose administration led to a marked increase in serum insulin levels post-glucose challenge.

- Human Trials : Clinical trials involving sitagliptin have indirectly validated the biological activity of its precursors, including this compound. Results showed significant reductions in HbA1c levels among participants treated with sitagliptin.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies:

- Skin Sensitization : Potential for irritation and sensitization has been noted; however, no significant carcinogenicity concerns have been documented.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Skin Irritation | Mild irritation observed |

| Sensitization | No significant sensitization reported |

| Carcinogenicity | Not classified as carcinogenic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.